![molecular formula C27H18Cl2N2O2S B15080698 [3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dichlorophenyl)methanone](/img/structure/B15080698.png)
[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE is a complex organic compound with a molecular formula of C27H18Cl2N2O2S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE typically involves multi-step organic reactions. One common approach is the condensation of aromatic amines with N,N-dimethylformamidines, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the formation of the thieno[2,3-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
(3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research has focused on its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry
In the industrial sector, (3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of (3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into the active sites of these targets, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- 3-AMINO-6-(4-MEO-PH)-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID PHENYLAMIDE
- 6-ME-4-PH-2-THIOXO-1,2,3,4-TETRAHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID PHENYLAMIDE
- 3-AMINO-6-TERT-BUTYL-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (4-BR-PH)AMIDE
Uniqueness
(3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE is unique due to its specific combination of functional groups and its thieno[2,3-b]pyridine core. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C27H18Cl2N2O2S |
|---|---|
分子量 |
505.4 g/mol |
IUPAC名 |
[3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C27H18Cl2N2O2S/c1-33-18-10-7-15(8-11-18)19-14-22(16-5-3-2-4-6-16)31-27-23(19)24(30)26(34-27)25(32)17-9-12-20(28)21(29)13-17/h2-14H,30H2,1H3 |
InChIキー |
SHIVESFVPXCSRJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC(=C(C=C4)Cl)Cl)N)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15080615.png)

![N'-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B15080630.png)
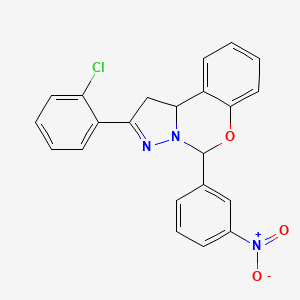
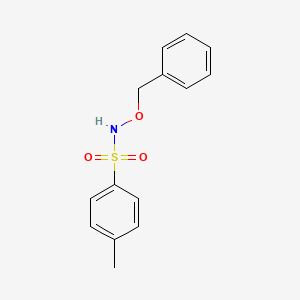
![2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080643.png)
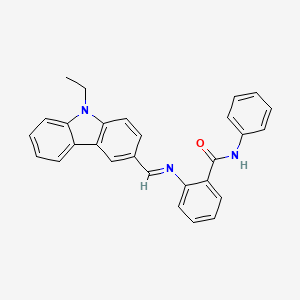


![[1-(4-Ethoxy-3-methoxyphenyl)-3-oxo-3-phenylpropyl]propanedinitrile](/img/structure/B15080658.png)
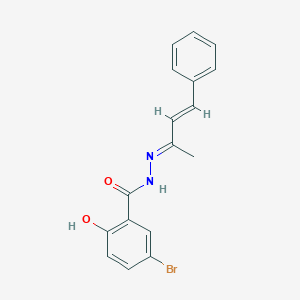
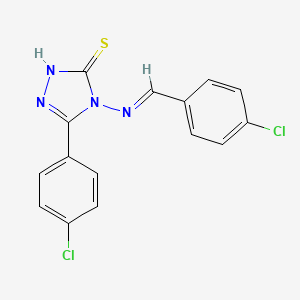
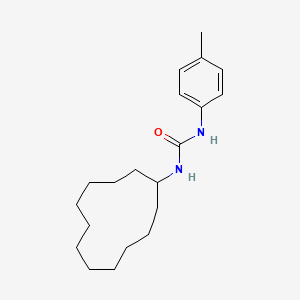
![ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B15080704.png)
